Lubabegron
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Overview
Description
Lubabegron, known by its trade name Experior, is a veterinary drug primarily used to reduce ammonia emissions from animals and their waste. This compound is significant in agricultural production due to its potential to mitigate the detrimental effects of ammonia on the environment, human health, and animal health . This compound is a beta-adrenergic receptor agonist and antagonist, approved by the U.S. Food and Drug Administration in 2018 for use in feedlot cattle .
Preparation Methods
The synthesis of Lubabegron involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of the hydroxy group via selective hydroxylation.
Step 3: Attachment of the thiophen-2-ylphenoxy group through etherification.
Step 4: Final assembly of the molecule by coupling the pyridine-3-carbonitrile moiety.
Industrial production methods involve optimizing these steps to ensure high yield and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Lubabegron undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or amines. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Lubabegron has a wide range of scientific research applications:
Chemistry: Used as a model compound to study beta-adrenergic receptor interactions and to develop new beta-adrenergic receptor modulators.
Biology: Investigated for its effects on cellular metabolism and energy expenditure.
Mechanism of Action
Lubabegron exerts its effects through its interaction with beta-adrenergic receptors. It acts as an antagonist at beta-1 and beta-2 receptors, preventing their stimulation and avoiding potential negative side effects associated with their activation. Conversely, it acts as an agonist at beta-3 receptors, which can increase skeletal muscle hypertrophy and decrease lipolysis in adipose tissue . These effects are mediated through differences in second messenger systems and enzyme expression in skeletal muscle compared to adipose tissues .
Comparison with Similar Compounds
Lubabegron is unique among beta-adrenergic receptor ligands due to its selective agonistic behavior at beta-3 receptors and antagonistic behavior at beta-1 and beta-2 receptors. Similar compounds include:
Ractopamine: A beta-adrenergic agonist that binds to and activates beta-1 and beta-2 receptors, used to increase weight gain and feed efficiency in cattle.
This compound’s unique receptor selectivity and ability to reduce ammonia emissions make it a valuable addition to the range of beta-adrenergic receptor ligands used in cattle production .
Properties
CAS No. |
391920-32-4 |
---|---|
Molecular Formula |
C29H29N3O3S |
Molecular Weight |
499.6 g/mol |
IUPAC Name |
2-[4-[2-[[(2S)-2-hydroxy-3-(2-thiophen-2-ylphenoxy)propyl]amino]-2-methylpropyl]phenoxy]pyridine-3-carbonitrile |
InChI |
InChI=1S/C29H29N3O3S/c1-29(2,17-21-11-13-24(14-12-21)35-28-22(18-30)7-5-15-31-28)32-19-23(33)20-34-26-9-4-3-8-25(26)27-10-6-16-36-27/h3-16,23,32-33H,17,19-20H2,1-2H3/t23-/m0/s1 |
InChI Key |
WIKLBKJBYSBYLL-QHCPKHFHSA-N |
SMILES |
N#CC1=CC=CN=C1OC2=CC=C(CC(C)(NC[C@H](O)COC3=CC=CC=C3C4=CC=CS4)C)C=C2 |
Isomeric SMILES |
CC(C)(CC1=CC=C(C=C1)OC2=C(C=CC=N2)C#N)NC[C@@H](COC3=CC=CC=C3C4=CC=CS4)O |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)OC2=C(C=CC=N2)C#N)NCC(COC3=CC=CC=C3C4=CC=CS4)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LY488756; LY-488756; LY 488756; Lubabegron |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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